N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c16-18(17,14-5-1-2-6-14)13-9-7-11-10-3-4-12-15(10)8-9/h3-4,7-8,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBBIJSGFBJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions.
Introduction of the Pyrrolidine-1-sulfonamide Group: The pyrrolidine-1-sulfonamide moiety is introduced through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrimidine core reacts with a suitable sulfonamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Sulfonamide Functionalization at Position 6
The pyrrolidine-1-sulfonamide group is introduced via nucleophilic displacement of the chlorine atom at position 6:
- Reaction Conditions :
- Key Example :
Electrochemical Modifications
Recent studies highlight electrochemical C–H functionalization for late-stage diversification:
- C(sp²)–H Chalcogenation :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enhances structural diversity:
- Suzuki–Miyaura Reaction :
Biological Activity and SAR Insights
- Kinase Inhibition :
Table 1: Representative Reaction Yields for Sulfonamide Derivatives
| Position Modified | Reagent | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 6 | Pyrrolidine sulfonamide | 72 | K₂CO₃, DMF, 80°C | |
| 3 | PhSeSePh (electrochemical) | 85 | CH₃CN, 10 mA, 1 h |
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line (GI₅₀, nM) | Source |
|---|---|---|---|---|
| N-(6-PP)-pyrrolidine-SO₂ | PI3Kδ | 1.7 | A2780 Ovarian: 34 | |
| 3-SePh-6-SO₂-pyrrolidine | TrkA | 9.2 | MCF7 Breast: 28 |
Scientific Research Applications
Key Synthetic Pathways
- Condensation Reactions : Utilizing aminopyrazoles with various electrophiles.
- Functionalization : Post-synthesis modifications to enhance biological activity.
Antitumor Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide exhibits significant antitumor properties. Studies have shown that compounds within this class can inhibit specific kinases involved in tumor progression, making them promising candidates for cancer therapy .
Case Study: Kinase Inhibition
A notable study reported that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibited Trk kinases, which are crucial in the development of certain solid tumors. The inhibition led to reduced tumor cell proliferation and increased apoptosis .
Anti-inflammatory Properties
Research indicates that this compound also possesses anti-inflammatory effects. Compounds derived from this scaffold have been shown to reduce edema in animal models, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Screening
In pharmacological assessments, several derivatives exhibited lower ulcerogenic activity compared to traditional NSAIDs like Diclofenac, suggesting a safer profile for long-term use .
Table of Biological Activities
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science due to its photophysical properties. The ability of these compounds to form crystals with unique conformational characteristics opens avenues for their use in developing new materials with specific optical properties .
Emerging Applications
- Fluorophores : The compound's structure allows it to act as a fluorescent marker in biological imaging.
- Solid-state applications : Its crystal formation may lead to advancements in optoelectronic devices.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide and related compounds, based on recent studies:
Structural Modifications and Bioactivity
- Substituent Effects: The pyrrolidine-sulfonamide group in the target compound contrasts with the azo-linked sulfonamides in 2a and 3a ().
- Heterocycle Expansion : Pyrazolo[1,5-a][1,3,5]triazines () exhibit broader heterocyclic systems, which increase steric hindrance and reduce off-target effects but compromise bioavailability compared to pyrazolopyrimidines .
Pharmacokinetic and Pharmacodynamic Profiles
- Oral Bioavailability : The Vitamin E TPGS-niosomal formulation used for 2a and 3a increased bioavailability by 2.3-fold, suggesting that similar delivery systems could benefit the target compound .
- Cytotoxicity : 3a demonstrated superior potency over 2a due to methyl groups at C5/C7, which stabilize hydrophobic interactions with kinase domains. The dichloromethyl triazines () showed lower potency, likely due to reduced membrane permeability .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article provides a detailed overview of the compound's biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives are known for their diverse biological activities, including anticancer properties. The core structure allows for various substitutions that can enhance potency and selectivity against specific targets. This compound has been identified as a promising candidate in this class.
The biological activity of this compound primarily involves:
-
Inhibition of Kinases : This compound has shown potent inhibition against several kinases implicated in cancer progression. Notably, it targets Pim-1 and Flt-3 kinases, which are crucial for cell survival and proliferation in various cancers.
- Pim-1 Kinase : This serine/threonine kinase is often overexpressed in malignancies. Inhibition leads to decreased phosphorylation of BAD protein, promoting apoptosis in cancer cells .
- Flt-3 Kinase : Inhibiting this receptor tyrosine kinase is particularly relevant for acute myeloid leukemia (AML) treatment. The compound exhibits submicromolar potency against Flt-3 .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of sulfonamide group | Enhances selectivity towards kinases |
| Variation in pyrrolidine substituents | Alters potency against specific cancer cell lines |
| Introduction of halogens | Can increase lipophilicity and cellular uptake |
Studies have demonstrated that certain derivatives exhibit enhanced anticancer activity against cell lines such as HCT116 and RKO .
Study 1: Anticancer Activity
A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against HCT116 colon cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Mechanistic studies indicated that the observed effects were mediated through apoptosis induction via the inhibition of Pim-1 .
Study 2: Kinase Selectivity Profiling
A comprehensive kinase selectivity profiling was performed on selected compounds from the pyrazolo[1,5-a]pyrimidine series. This compound showed a selectivity score (S(50)) of 0.14 against a panel of 119 oncogenic kinases, indicating a favorable safety profile compared to traditional inhibitors .
Q & A
Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors, followed by sulfonamide coupling. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) are employed to attach the pyrrolidine-sulfonamide moiety . Optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to improve yields . Purification via column chromatography or scavenging resins (e.g., to remove p-nitrophenol byproducts) enhances purity .
Q. Which biological assays are most suitable for evaluating the anticancer activity of this compound?
Standard in vitro assays include cytotoxicity testing using cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-based viability assays. For mechanistic studies, kinase inhibition assays (e.g., IRAK4 targeting ) and apoptosis markers (e.g., caspase-3 activation) are recommended. Dose-response curves (IC50 values) and selectivity indices (compared to normal cells like L929 fibroblasts) should be calculated .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), and X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazolo[1,5-a]pyrimidine core) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition, while bulky substituents (e.g., thiomorpholine) improve target binding affinity . The sulfonamide group’s rigidity and hydrogen-bonding capacity are critical for interactions with enzymatic active sites . Comparative data from analogs (e.g., tetrahydrofuran vs. pyrrolidine derivatives) highlight solubility-bioactivity trade-offs .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., hydrolysis in aqueous media). To address this:
- Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Validate activity in orthogonal assays (e.g., enzymatic vs. cellular).
- Perform stability studies (e.g., LC-MS monitoring under physiological conditions) .
Q. What computational strategies are effective for predicting target interactions and optimizing lead compounds?
Molecular docking (e.g., AutoDock Vina) models binding to targets like IRAK4 , while Quantitative SAR (QSAR) identifies critical physicochemical descriptors (e.g., logP, polar surface area). Density Functional Theory (DFT) calculations predict reactive sites for functionalization . Machine learning models trained on pyrazolo[1,5-a]pyrimidine libraries can prioritize synthesis targets .
Q. What formulation challenges arise in preclinical development, and how are they addressed?
Poor aqueous solubility is a common issue. Strategies include:
Q. How does the sulfonamide moiety influence pharmacokinetic properties compared to carboxamide analogs?
Sulfonamides generally exhibit higher metabolic stability due to resistance to esterase cleavage but may show reduced permeability. Comparative studies using Caco-2 cell monolayers and liver microsome assays quantify differences in absorption and half-life .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
